molecular formula C10H8F3NO2 B12970843 N-(2-Formyl-3-(trifluoromethyl)phenyl)acetamide

N-(2-Formyl-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B12970843
M. Wt: 231.17 g/mol
InChI Key: KUAPLGGCOJHJGU-UHFFFAOYSA-N
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Description

N-(2-Formyl-3-(trifluoromethyl)phenyl)acetamide is an organic compound characterized by the presence of a formyl group, a trifluoromethyl group, and an acetamide moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formyl-3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2-formyl-3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the acetamide linkage. The reaction mixture is usually heated to promote the reaction and then cooled to precipitate the product, which is subsequently purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formyl-3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Carboxy-3-(trifluoromethyl)phenylacetamide.

    Reduction: 2-Hydroxymethyl-3-(trifluoromethyl)phenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Formyl-3-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Formyl-3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(Trifluoromethyl)phenyl)acetamide: Lacks the formyl group, resulting in different reactivity and applications.

    2-Formyl-3-(trifluoromethyl)aniline:

    2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Contains a cyano group instead of a formyl group, leading to different chemical behavior.

Uniqueness

N-(2-Formyl-3-(trifluoromethyl)phenyl)acetamide is unique due to the combination of its formyl, trifluoromethyl, and acetamide groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

N-[2-formyl-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C10H8F3NO2/c1-6(16)14-9-4-2-3-8(7(9)5-15)10(11,12)13/h2-5H,1H3,(H,14,16)

InChI Key

KUAPLGGCOJHJGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1C=O)C(F)(F)F

Origin of Product

United States

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